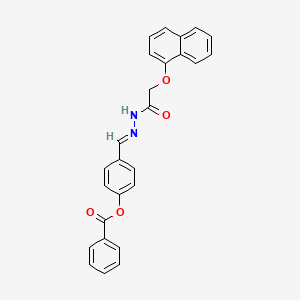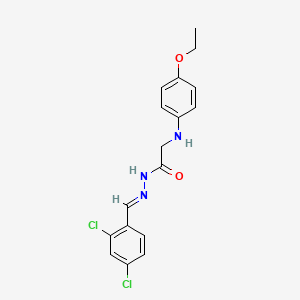
Ethyl 2,6-dimethyl-5-nitronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-dimethyl-5-nitronicotinate is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.218 g/mol . This compound is a derivative of nicotinic acid and features a nitro group at the 5-position and ethyl ester functionality. It is primarily used in research settings and is known for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dimethyl-5-nitronicotinate typically involves the nitration of 2,6-dimethyl nicotinic acid followed by esterification. The nitration process introduces the nitro group at the 5-position, and the esterification converts the carboxylic acid group into an ethyl ester. Common reagents used in these reactions include nitric acid for nitration and ethanol with a suitable acid catalyst for esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration and esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Ethyl 2,6-dimethyl-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed:
Reduction: Ethyl 2,6-dimethyl-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-dimethyl-5-nitronicotinic acid.
科学的研究の応用
Ethyl 2,6-dimethyl-5-nitronicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2,6-dimethyl-5-nitronicotinate is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert biological effects .
類似化合物との比較
- Ethyl 2,2-dimethyl-5-phenoxypentanoate
- Ethyl 3,4-diethyl-5-methyl-2-pyrrolecarboxylate
- Ethyl 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Comparison: Ethyl 2,6-dimethyl-5-nitronicotinate is unique due to the presence of both the nitro group and the ethyl ester functionality. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For instance, the nitro group can participate in reduction and substitution reactions, which are not possible with compounds lacking this functional group .
特性
CAS番号 |
87005-18-3 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
ethyl 2,6-dimethyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-4-16-10(13)8-5-9(12(14)15)7(3)11-6(8)2/h5H,4H2,1-3H3 |
InChIキー |
IZPZXEQYKKWPQN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979706.png)

![5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11979709.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979731.png)


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979739.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979778.png)
![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979783.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979793.png)
![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979797.png)
